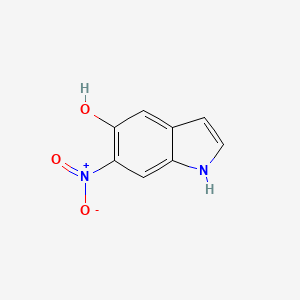

6-Nitro-1H-indol-5-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1H-indol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8-3-5-1-2-9-6(5)4-7(8)10(12)13/h1-4,9,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVMSGKDXINSJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70835285 | |

| Record name | 6-Nitro-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70835285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832713-78-7 | |

| Record name | 6-Nitro-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70835285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Biological Interactions of 6 Nitro 1h Indol 5 Ol Derivatives

Enzyme Modulation and Inhibition Mechanisms at a Molecular Level

The unique structural characteristics of 6-Nitro-1H-indol-5-OL derivatives make them intriguing candidates for enzyme modulation. The indole (B1671886) nucleus, a common scaffold in numerous biologically active compounds, combined with the electron-withdrawing nitro group and the hydroxyl group, suggests a high potential for specific and potent interactions with various enzymes. researchgate.net

Xanthine (B1682287) Oxidase Inhibition Mechanisms by Indole Derivatives

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. frontiersin.orgwikipedia.orgmdpi.com Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout. wikipedia.orgnih.gov Consequently, the inhibition of XO is a key therapeutic strategy for managing this condition. wikipedia.orgmdpi.com

While direct studies on this compound are not extensively documented, research on structurally similar indole derivatives provides significant insights into potential inhibitory mechanisms. For instance, studies on 2-(indol-2-yl)thiazole derivatives have identified them as potent XO inhibitors, with some compounds exhibiting activity at the nanomolar level. researchgate.net A key finding from these studies is the critical role of a hydrogen bond acceptor, such as a nitro (NO2) or cyano (CN) group, at the 7-position of the indole ring for high inhibitory activity. researchgate.net This suggests that the nitro group in this compound could play a pivotal role in its interaction with and inhibition of xanthine oxidase.

The inhibition of xanthine oxidase can occur through several mechanisms, including competitive, non-competitive, and mixed-type inhibition. nih.gov Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. Non-competitive inhibitors bind to a different site on the enzyme, altering its conformation and reducing its catalytic activity. Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The precise mechanism of inhibition by a given indole derivative would depend on its specific chemical structure and how it interacts with the enzyme.

Binding Modes and Kinetic Studies of Enzyme-Ligand Interactions

The interaction between an inhibitor and an enzyme is governed by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Molecular docking and kinetic studies are instrumental in elucidating these interactions and the dynamics of inhibition.

For xanthine oxidase inhibitors, the binding pocket is known to accommodate both purine and non-purine analogs. wikipedia.org Molecular docking studies of various inhibitors have revealed key interactions with amino acid residues in the active site, such as Arg880, Thr1010, and Glu802. nih.gov For instance, the carboxyl and hydroxyl groups of some inhibitors have been shown to form hydrogen bonds with these residues. nih.gov It is plausible that the hydroxyl and nitro groups of this compound could form similar hydrogen bonds within the XO active site, contributing to its inhibitory potential.

Kinetic studies provide quantitative measures of enzyme inhibition, such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These parameters are crucial for comparing the potency of different inhibitors. For example, some thiazole-5-carboxylic acid derivatives have shown IC50 values in the micromolar range against xanthine oxidase. nih.gov Kinetic analysis helps to determine the type of inhibition (e.g., competitive, non-competitive), which provides further insight into the binding mechanism. nih.govresearchgate.net

Table 1: Examples of Indole Derivatives and their Xanthine Oxidase Inhibitory Activity

| Compound Class | Key Structural Features for Activity | Type of Inhibition | Reference |

| 2-(Indol-2-yl)thiazole Derivatives | Hydrophobic alkoxy group at 5-position, Hydrogen bond acceptor (NO2, CN) at 7-position | Not specified | researchgate.net |

| Thiazole-5-carboxylic Acid Derivatives | Disubstituted B-ring | Mixed-type | nih.gov |

| N-(1-alkyl-3-cyano-1H-indol-5-yl) derivatives | Shortened distance to Asn768 | Not specified | nih.gov |

Ligand-Receptor Binding Dynamics and Allosteric Modulation (non-clinical focus)

Beyond enzyme inhibition, indole derivatives are known to interact with a variety of receptors, often exhibiting complex binding dynamics and allosteric modulation. researchgate.netnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity for its endogenous ligand or its signaling properties. nih.govmdpi.com

Exploration of Binding Sites and Interaction Motifs

The indole scaffold is a common feature in ligands for various receptors, including serotonin (B10506) and cannabinoid receptors. nih.govnih.gov The specific interactions between an indole derivative and its receptor binding site are determined by the substituents on the indole ring.

Computational docking studies are a powerful tool for predicting and analyzing these interactions. nih.govderpharmachemica.comnih.gov Such studies can reveal potential hydrogen bond donors and acceptors, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. For example, in the context of serotonin receptors, the indole moiety can penetrate into a hydrophobic microdomain of the receptor. nih.gov

Conformational Changes Induced by Ligand Binding

The binding of a ligand to a receptor can induce conformational changes in the receptor, which are essential for initiating a biological response. nih.govresearchgate.net These changes can range from subtle rearrangements of side chains in the binding pocket to large-scale movements of entire protein domains.

Allosteric modulators, in particular, are known to induce conformational changes that can potentiate or inhibit the effects of the orthosteric ligand. nih.gov For instance, the binding of an allosteric modulator to the CB1 receptor is believed to induce a conformational change that results in the downstream activation of ERK signaling. nih.gov While direct evidence for this compound is unavailable, its structural features suggest it could potentially induce conformational changes in target receptors, a hypothesis that warrants further investigation through biophysical techniques such as X-ray crystallography or NMR spectroscopy.

Interrogation of Cellular Pathways at a Mechanistic Level (non-clinical applications)

The interaction of this compound derivatives with enzymes and receptors can have profound effects on cellular pathways. Understanding these effects at a mechanistic level is crucial for exploring the non-clinical applications of these compounds.

Indole derivatives have been investigated for a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. researchgate.net The underlying mechanisms for these activities often involve the modulation of specific cellular signaling pathways. For example, some indole derivatives can inhibit enzymes involved in viral replication, while others can induce apoptosis in cancer cells by targeting key proteins in cell death pathways. nih.gov

The presence of a nitro group in the structure of this compound is particularly noteworthy, as nitro-containing compounds are known to have diverse biological activities. For instance, nitro-substituted indazole derivatives have shown promise as antileishmanial agents by targeting the Leishmania trypanothione (B104310) reductase enzyme. researchgate.net This suggests that this compound and its derivatives could potentially be explored for similar applications, where they might interfere with critical metabolic or signaling pathways in pathogenic organisms.

Further research, including in vitro cell-based assays and in vivo animal models, would be necessary to fully elucidate the cellular pathways modulated by this compound derivatives and to explore their potential for various non-clinical applications.

Investigation of Molecular Targets Beyond Enzymes and Receptors

Recent studies have highlighted that the molecular targets of certain nitroindole derivatives are not limited to conventional enzymes and receptors. A significant area of investigation has been their interaction with nucleic acid secondary structures, specifically G-quadruplexes.

G-quadruplexes are non-canonical DNA structures formed in guanine-rich sequences, which are prevalent in regions of the genome that regulate gene expression, such as oncogene promoters. rsc.org The stabilization of these structures by small molecules can inhibit the transcription of these genes, making G-quadruplexes an attractive target.

Research on a series of pyrrolidine-substituted 5-nitroindole (B16589) derivatives, which are structurally related to this compound, has demonstrated their ability to bind to the G-quadruplex located in the promoter region of the c-Myc oncogene. nih.gov The c-Myc gene is a key regulator of cell proliferation, and its overexpression is implicated in many cancers. mdpi.com The binding of these nitroindole compounds to the c-Myc G-quadruplex was found to be significant, leading to the downregulation of c-Myc expression. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy studies have shown that some of these compounds interact with the terminal G-quartets of the G-quadruplex, often in a 2:1 stoichiometry. nih.govresearchgate.net

The interaction of these derivatives with the c-Myc G-quadruplex suggests a mechanism of action that is independent of direct enzyme inhibition or receptor binding, representing a sophisticated mode of biological activity.

Table 1: Effects of Substituted 5-Nitroindole Derivatives on c-Myc

| Compound | c-Myc Binding Affinity | c-Myc mRNA Level | Relative c-Myc Protein Expression |

| Compound 5 | High | Significantly downregulated | Significantly downregulated |

| Compound 7 | High | Significantly downregulated | Significantly downregulated |

| Compound 12 | Moderate | Downregulated | Downregulated |

Data synthesized from studies on pyrrolidine-substituted 5-nitroindole derivatives, structurally similar to this compound. nih.gov

Influence on Signal Transduction Pathways (without therapeutic claims)

The binding of this compound derivatives to molecular targets such as G-quadruplexes can have a cascading effect on various signal transduction pathways. The downregulation of the c-Myc oncogene, for instance, has profound implications for cellular signaling. The c-Myc protein is a transcription factor that regulates up to 15% of all human genes, influencing pathways involved in cell cycle progression, apoptosis, and metabolism. nih.gov

Studies on 5-nitroindole derivatives have shown that their interaction with the c-Myc G-quadruplex and subsequent downregulation of c-Myc protein levels lead to cell-cycle arrest, primarily in the sub-G1/G1 phase. nih.gov This indicates an influence on the signaling pathways that control cell cycle checkpoints.

Furthermore, some indole derivatives have been noted to influence mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for cell proliferation, differentiation, and survival. mdpi.com While direct evidence for this compound is still emerging, the broader class of indole alkaloids has been shown to modulate pathways such as the ERK, JNK, and p38 kinase cascades. mdpi.com

The presence of a nitro group can also influence cellular redox signaling. The bioreduction of the nitro group can lead to the formation of reactive nitrogen species, which can modulate signaling pathways sensitive to the cellular redox state. nih.gov For example, nitric oxide (NO) is a known signaling molecule that can influence various pathways, including those regulated by p53. nih.gov The generation of such reactive species during the metabolism of this compound could therefore intersect with and modulate multiple signal transduction cascades.

Bioreduction and Metabolite Formation Pathways of Nitro-Indoles (non-toxicology focus)

The metabolic fate of nitro-indoles, including this compound, is largely governed by the bioreduction of the nitro group. This process is a key determinant of the compound's biological activity and the formation of various metabolites.

Enzymatic Reduction of Nitro Groups to Amines

The reduction of aromatic nitro compounds in biological systems is a well-established metabolic pathway, primarily carried out by a class of enzymes known as nitroreductases. researchgate.netresearchgate.net These enzymes are flavoenzymes that utilize NAD(P)H as a cofactor to catalyze the reduction of the nitro group (-NO₂) to an amino group (-NH₂). researchgate.net

General Pathway of Nitro Group Reduction:

R-NO₂ → R-NO → R-NHOH → R-NH₂ (Nitroaromatic → Nitrosoaromatic → Hydroxylaminoaromatic → Aminoaromatic)

Nitroreductases are found in a wide range of organisms, including bacteria and eukaryotes. In mammalian systems, enzymes such as DT-diaphorase and cytochrome P450 reductase can also contribute to the reduction of nitroaromatic compounds. The efficiency and outcome of this reduction can depend on the specific enzyme involved and the chemical properties of the nitroaromatic substrate. researchgate.net

Table 2: Key Enzymes Involved in Nitroaromatic Reduction

| Enzyme Family | Cofactor | Typical Cellular Location |

| Nitroreductases (NRs) | NAD(P)H, FMN/FAD | Cytosol (in bacteria and some eukaryotes) |

| Cytochrome P450 Reductases | NADPH | Endoplasmic Reticulum |

| DT-Diaphorase (NQO1) | NAD(P)H | Cytosol |

Characterization of Biologically Relevant Metabolites and Their Reactivity

The bioreduction of this compound is expected to produce a series of metabolites with altered biological properties. The primary metabolites would be the corresponding 6-nitroso, 6-hydroxylamino, and ultimately the 6-amino derivatives.

6-Nitroso-1H-indol-5-OL and 6-Hydroxylamino-1H-indol-5-OL: These intermediates are often highly reactive. The hydroxylamine, in particular, can be susceptible to further oxidation or rearrangement reactions.

6-Amino-1H-indol-5-OL: This final reduction product is generally more stable than the intermediates. The introduction of an amino group in place of a nitro group significantly alters the electronic properties of the indole ring, which can in turn affect its biological activity. For instance, the ability to act as a hydrogen bond donor is enhanced, which could change its interaction with molecular targets.

In addition to the reduction of the nitro group, other metabolic transformations of the indole scaffold can occur. Studies on the metabolism of other indole-containing compounds have shown that hydroxylation of the indole ring is a common metabolic pathway. nih.gov Therefore, it is plausible that this compound could also undergo hydroxylation at other positions on the indole nucleus, leading to a variety of hydroxylated metabolites, either before or after the reduction of the nitro group. The reactivity of these metabolites would depend on the nature and position of the functional groups.

Advanced Applications in Chemical Biology and Enabling Technologies for 6 Nitro 1h Indol 5 Ol Research

Development of 6-Nitro-1H-indol-5-OL as Chemical Probes for Biological Systems

No research articles or patents were identified that describe the design, synthesis, or application of this compound as a chemical probe for studying biological systems. While the broader class of indole (B1671886) derivatives has been explored for such purposes, specific data for the 6-nitro, 5-hydroxy substituted variant is not present in the available literature.

Integration into Fragment-Based Drug Design (FBDD) Strategies

There is no available information detailing the inclusion of this compound in fragment libraries for fragment-based drug design (FBDD) campaigns. Fragment-based drug discovery is a common approach in medicinal chemistry. However, specific screening results, binding affinity data, or structural biology studies involving this compound are not documented in the scientific literature found.

Use in Combinatorial Chemistry and High-Throughput Screening Libraries (non-clinical focus)

Information regarding the synthesis and inclusion of this compound in combinatorial chemistry libraries for high-throughput screening is not available. While combinatorial chemistry is a widely used strategy for generating large sets of compounds for screening, there are no specific reports of libraries containing this compound for non-clinical research purposes.

Methodological Advancements in Indole Chemistry Inspired by this compound

The synthesis of various substituted nitroindoles has been described in the literature. For instance, the synthesis of (4-nitro-1H-indol-6-yl)phosphonic acid derivatives has been achieved through the Batcho–Leimgruber synthetic protocol. However, no specific methodological advancements in indole chemistry have been reported as being directly inspired by the synthesis or chemical properties of this compound.

Future Perspectives and Emerging Research Directions for 6 Nitro 1h Indol 5 Ol

Unexplored Synthetic Avenues for Novel Analogs

The core structure of 6-Nitro-1H-indol-5-ol offers numerous possibilities for the synthesis of novel analogs with potentially enhanced or entirely new properties. Future synthetic explorations are likely to focus on several key areas:

Diversity-Oriented Synthesis: One-pot synthetic strategies that allow for the generation of structurally diverse libraries of annulated and tethered polyheterocycles from an indole (B1671886) core are a promising avenue. imedpub.com By employing appropriately functionalized derivatives of this compound in multi-component reactions, a wide array of novel molecular architectures can be accessed. researchgate.net

Late-Stage Functionalization: Developing methodologies for the late-stage functionalization of the this compound scaffold would be highly valuable. This approach allows for the introduction of various functional groups at different positions on the indole ring in the final steps of a synthetic sequence, enabling the rapid generation of a diverse range of analogs for structure-activity relationship (SAR) studies.

Bioisosteric Replacements: The exploration of bioisosteric replacements for the nitro and hydroxyl groups could lead to analogs with improved pharmacokinetic or pharmacodynamic properties. mdpi.combenthamscience.com For instance, replacing the nitro group with other electron-withdrawing groups or the hydroxyl group with bioisosteres that can act as hydrogen bond donors or acceptors could modulate the compound's biological activity and metabolic stability. cambridgemedchemconsulting.com

Green Synthesis Approaches: Future synthetic routes will likely emphasize environmentally friendly methods. This includes the use of greener solvents, catalyst-free conditions, and energy-efficient techniques like microwave-assisted synthesis to produce analogs of this compound.

| Synthetic Strategy | Potential Outcome | Reference |

| Diversity-Oriented Synthesis | Rapid generation of diverse polyheterocyclic analogs. | imedpub.comresearchgate.net |

| Late-Stage Functionalization | Efficient creation of a library of derivatives for SAR studies. | N/A |

| Bioisosteric Replacements | Analogs with modified biological activity and metabolic profiles. | mdpi.combenthamscience.comcambridgemedchemconsulting.com |

| Green Synthesis | Environmentally benign and efficient production of derivatives. |

Deeper Mechanistic Understanding of Biological Target Interactions

The biological activities of nitroindole derivatives are often linked to their ability to interact with specific biological targets. nih.govnih.gov For this compound, a deeper mechanistic understanding of these interactions is a critical area for future research.

Target Identification and Validation: A primary focus will be the identification and validation of the specific cellular targets of this compound and its analogs. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the proteins or nucleic acid structures with which these compounds interact.

Elucidation of Binding Modes: Once targets are identified, detailed studies will be necessary to understand the precise molecular interactions. This includes determining the binding site, the key amino acid residues involved in the interaction, and the nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions, or covalent bonds).

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the structure-activity relationships of a library of this compound analogs will provide valuable insights into how modifications to the chemical structure affect biological activity. This knowledge is crucial for the rational design of more potent and selective compounds.

Mechanism of Action Studies: Beyond target binding, it is essential to elucidate the downstream cellular consequences of these interactions. This involves studying the effects of the compound on signaling pathways, gene expression, and other cellular processes to build a comprehensive picture of its mechanism of action. The structural versatility of the indole scaffold allows for significant alterations in biological activity through the incorporation of different substituents. nih.gov

Computational Advancements in Predicting Chemical Behavior and Interactions

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new molecules. For this compound, these approaches can provide valuable predictive insights.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. ufms.br These calculations can help in understanding the molecule's intrinsic properties and predicting its behavior in different chemical environments. The electronic properties of substituents on heterocyclic rings are highly dependent on their position. researchgate.net

Molecular Docking and Dynamics Simulations: In silico molecular docking studies can predict the binding modes of this compound analogs to the active sites of potential biological targets. nih.govf1000research.com Molecular dynamics simulations can then be used to study the stability of these interactions and to understand the conformational changes that may occur upon binding.

ADME/Tox Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of novel analogs. ekb.eg This allows for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicological profiles, thus prioritizing resources for more promising candidates.

Virtual Screening: Large virtual libraries of this compound derivatives can be screened against the three-dimensional structures of known biological targets to identify potential hits for further experimental investigation. dntb.gov.ua

Potential for Integration into Novel Material Science Applications (e.g., electroactive materials, sensors)

The unique electronic properties of the nitroindole scaffold suggest that this compound and its derivatives could have applications in material science.

Organic Electronics: Nitrogen-containing heterocycles are of interest for their use in organic electronics, such as in the development of conjugated polymers for organic photovoltaics. openmedicinalchemistryjournal.com The electron-withdrawing nature of the nitro group combined with the electron-rich indole ring could lead to interesting charge-transfer properties, making these compounds candidates for use in organic semiconductors or light-emitting diodes.

Chemical Sensors: The ability of the indole nucleus to engage in various intermolecular interactions, coupled with the potential for the nitro and hydroxyl groups to participate in specific recognition events, makes this compound a potential building block for chemical sensors. For example, derivatives could be designed to exhibit a change in their optical or electronic properties upon binding to a specific analyte.

Functional Materials: The nitro group is a versatile functionality that can be utilized in the synthesis of a variety of functional materials, including pharmaceuticals, agrochemicals, pigments, and polymers. researchgate.net The presence of both a nitro and a hydroxyl group on the indole scaffold of this compound provides handles for further chemical modification and incorporation into larger material architectures.

Role in Advancing Fundamental Heterocyclic Chemistry

The study of this compound and its reactions can contribute to a deeper understanding of the fundamental principles of heterocyclic chemistry.

Reactivity Studies: The interplay between the electron-withdrawing nitro group and the electron-donating hydroxyl group on the indole ring is expected to result in unique reactivity patterns. Investigating the electrophilic and nucleophilic substitution reactions of this compound will provide valuable insights into the directing effects of these substituents on the indole nucleus.

Development of New Synthetic Methodologies: The challenges associated with the synthesis and functionalization of polysubstituted indoles like this compound can drive the development of novel synthetic methods. nih.govrsc.org These new methods could have broader applications in the synthesis of other complex heterocyclic compounds.

Understanding Aromaticity and Tautomerism: The indole ring can exist in different tautomeric forms, and the presence of substituents can influence the equilibrium between these forms. nih.gov Studying the tautomerism of this compound can provide a more nuanced understanding of aromaticity in substituted indole systems.

New Analytical Methodologies for Characterizing Nitro-Indole Derivatives

The development of robust and sensitive analytical methods is crucial for the characterization and quantification of this compound and its derivatives in various matrices.

Hyphenated Chromatographic Techniques: The combination of separation techniques like gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (MS) offers a powerful tool for the analysis of complex mixtures. asdlib.org Developing optimized GC-MS or LC-MS methods will be essential for the separation, identification, and quantification of this compound and its analogs, particularly in biological or environmental samples. nih.gov

Advanced Spectroscopic Techniques: The use of advanced spectroscopic techniques, such as two-dimensional nuclear magnetic resonance (2D-NMR) and high-resolution mass spectrometry (HRMS), will be critical for the unambiguous structural elucidation of novel analogs. Isomeric identification of nitroindoles can be achieved through a combination of chromatographic separation and spectroscopic analysis. nih.gov

Chiral Separation Methods: For analogs of this compound that are chiral, the development of enantioselective analytical methods will be necessary to separate and quantify the individual enantiomers, as they may exhibit different biological activities.

| Analytical Technique | Application | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile derivatives. | asdlib.orgnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of a broad range of analogs. | asdlib.orgnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for structural elucidation. | nih.gov |

| 2D-Nuclear Magnetic Resonance (2D-NMR) | Detailed structural characterization of novel compounds. | N/A |

| Chiral Chromatography | Separation and quantification of enantiomers. | N/A |

Q & A

Q. How to design pharmacokinetic studies for this compound analogs?

- Methodology :

- In vivo assays : Administer 10 mg/kg (oral/IP) to Sprague-Dawley rats. Collect plasma at 0–24 hr. Quantify via LC-MS/MS (LOQ: 1 ng/mL). Calculate t₁/₂ and AUC .

- Metabolite profiling : Incubate with human liver microsomes (HLMs). Identify Phase I/II metabolites using UPLC-QTOF. Compare with in silico predictions (Meteor Nexus) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.